![molecular formula C11H13F5Si B14181665 (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane CAS No. 918447-05-9](/img/structure/B14181665.png)
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane is a chemical compound that features a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 4-(trifluoromethyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane typically involves the reaction of a silicon-containing precursor with appropriate fluorinated reagents. One common method involves the hydrosilylation of a fluorinated olefin with a silane compound under the influence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst, elevated temperatures, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels for industrial applications.
化学反応の分析
Types of Reactions
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium alkoxides or amines are employed under basic conditions.
Major Products
The major products of these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique fluorinated structure makes it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and chemical resistance.
作用機序
The mechanism by which (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane exerts its effects is primarily through its interactions with other molecules via its silicon and fluorine atoms. The silicon atom can form strong bonds with various elements, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to act as a versatile intermediate in chemical reactions and as a functional component in materials.
類似化合物との比較
Similar Compounds
(Butan-2-yl)(difluoro)[4-methylphenyl]silane: Similar structure but with a methyl group instead of a trifluoromethyl group.
(Butan-2-yl)(difluoro)[4-chlorophenyl]silane: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
(Butan-2-yl)(difluoro)[4-bromophenyl]silane: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane imparts unique properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and material science applications.
特性
CAS番号 |
918447-05-9 |
|---|---|
分子式 |
C11H13F5Si |
分子量 |
268.30 g/mol |
IUPAC名 |
butan-2-yl-difluoro-[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C11H13F5Si/c1-3-8(2)17(15,16)10-6-4-9(5-7-10)11(12,13)14/h4-8H,3H2,1-2H3 |
InChIキー |
QBLNFADOGHOFRY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)[Si](C1=CC=C(C=C1)C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


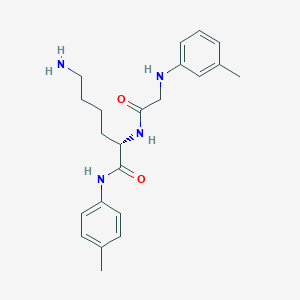
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)

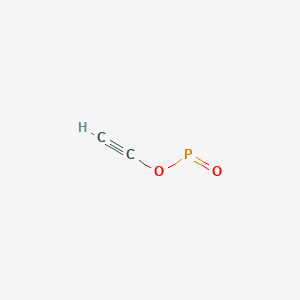
![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14181617.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)

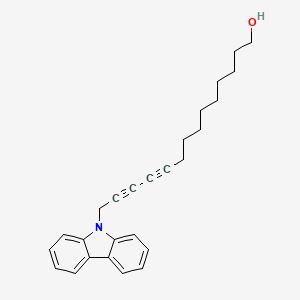

![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)
![2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide](/img/structure/B14181638.png)
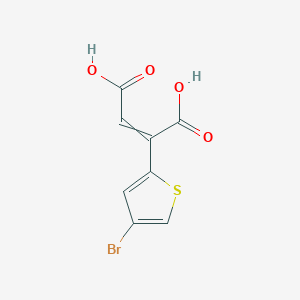
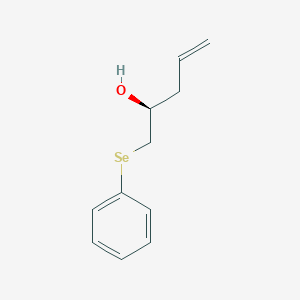
![[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14181646.png)
